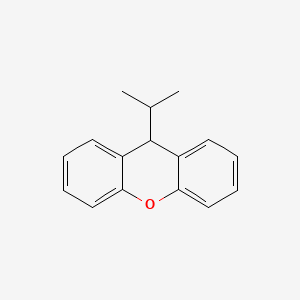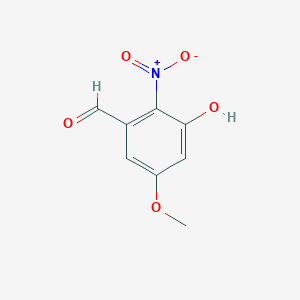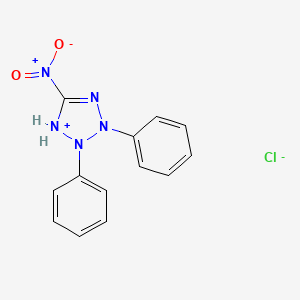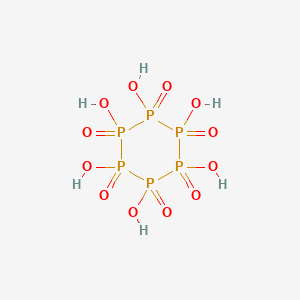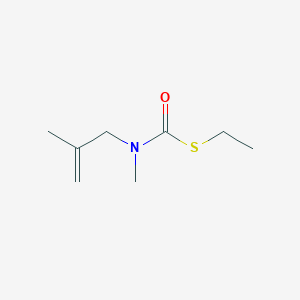![molecular formula C18H24N2O B14486773 [(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile CAS No. 66023-14-1](/img/structure/B14486773.png)
[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile is an organic compound known for its unique chemical structure and properties. It is characterized by the presence of two tert-butyl groups, a hydroxyphenyl group, and a propanedinitrile moiety. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 3,5-di-tert-butyl-4-hydroxybenzaldehyde reacts with the active methylene group of malononitrile to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects due to its stability and reactivity.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and redox reactions, while the nitrile groups can interact with nucleophiles. These interactions contribute to the compound’s reactivity and potential biological effects.
Comparison with Similar Compounds
[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile can be compared with other similar compounds such as:
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A hindered phenolic antioxidant used as a polymer stabilizer.
Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate): Another antioxidant with similar stabilizing properties.
These compounds share similar structural features but differ in their specific applications and reactivity. This compound is unique due to its nitrile groups, which provide additional reactivity compared to other similar compounds.
Properties
CAS No. |
66023-14-1 |
|---|---|
Molecular Formula |
C18H24N2O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]propanedinitrile |
InChI |
InChI=1S/C18H24N2O/c1-17(2,3)14-8-12(7-13(10-19)11-20)9-15(16(14)21)18(4,5)6/h8-9,13,21H,7H2,1-6H3 |
InChI Key |
SSJFBOPXDKQBGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



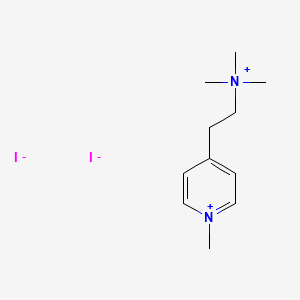
![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)

![N-Methyl-N'-(2-{[1-(5-methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethyl)thiourea](/img/structure/B14486717.png)


